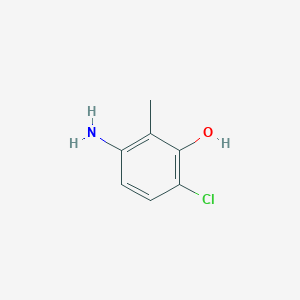

3-Amino-6-chloro-2-methylphenol

Description

Chemical Structure: 3-Amino-2-chloro-6-methylphenol (CAS 84540-50-1) is a phenol derivative with substituents at positions 2 (chloro), 3 (amino), and 6 (methyl) relative to the hydroxyl group at position 1. Its molecular formula is C₇H₈ClNO, and it is often confused with positional isomers such as 5-amino-6-chloro-2-methylphenol due to numbering variations .

Properties

Molecular Formula |

C7H8ClNO |

|---|---|

Molecular Weight |

157.6 g/mol |

IUPAC Name |

3-amino-6-chloro-2-methylphenol |

InChI |

InChI=1S/C7H8ClNO/c1-4-6(9)3-2-5(8)7(4)10/h2-3,10H,9H2,1H3 |

InChI Key |

AXQBFCIPQJXBJR-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1O)Cl)N |

Canonical SMILES |

CC1=C(C=CC(=C1O)Cl)N |

Origin of Product |

United States |

Scientific Research Applications

Dyes and Pigments

Overview : This compound is a key intermediate in the synthesis of various dyes, especially azo dyes, which are extensively used in the textile industry.

Key Findings :

- It contributes to vibrant colors and enhanced colorfastness in textiles.

- Its use in food coloring has been noted, although regulatory scrutiny exists regarding safety.

Case Study : A study highlighted the effectiveness of 3-Amino-6-chloro-2-methylphenol in producing stable dye formulations that meet industry standards for color retention under various conditions.

Pharmaceuticals

Overview : The compound plays a significant role in the development of pharmaceutical agents.

Key Findings :

- It is utilized in drug formulations that require specific biological activity.

- Research indicates potential for applications in treatments requiring antimicrobial properties.

Data Table: Pharmaceutical Applications

| Application Type | Description | Example Uses |

|---|---|---|

| Drug Formulation | Active ingredient in various medications | Antimicrobial agents |

| Research and Development | Used in drug discovery processes | Targeted therapies |

Antimicrobial Agents

Overview : The antimicrobial properties of this compound make it suitable for healthcare products aimed at preventing bacterial growth.

Key Findings :

- It has been incorporated into formulations for disinfectants and antiseptics.

- Studies show effectiveness against a range of bacteria, supporting its use in hygiene products.

Polymer Additives

Overview : The compound serves as a stabilizer in polymer formulations.

Key Findings :

- Enhances durability and performance of plastics and coatings.

- Important for manufacturing industries where material longevity is crucial.

Case Study : Research demonstrated that incorporating this compound into polymer matrices significantly improved thermal stability and mechanical properties.

Analytical Chemistry

Overview : In analytical chemistry, this compound is employed for detecting and quantifying various substances.

Key Findings :

- Provides reliable tools for quality control and environmental monitoring.

- Utilized in methods such as spectrophotometry for analyzing chemical compositions.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Position Effects: Chlorine Position: The 2-chloro substituent in the target compound enhances electron-withdrawing effects, influencing its reactivity in electrophilic substitution reactions compared to 3-amino-4-chlorophenol (Cl at position 4) .

Functional Differences: Chelation vs. Solubility: 3-Amino-2-chloro-6-methylphenol’s chelating ability distinguishes it from 6-amino-m-cresol, which lacks a chloro group and is used in cosmetics . Salt Forms: 6-Amino-3-ethylphenol hydrochloride’s ethyl group and hydrochloride salt improve stability for pharmaceutical use, unlike the target compound’s neutral form .

Biological and Industrial Relevance: The antioxidant properties of the target compound make it valuable in corrosion inhibition, whereas 3-amino-4-chlorophenol’s higher solubility suits aqueous-phase reactions . Positional isomers like 5-amino-4-chloro-2-methylphenol may exhibit divergent reactivity in synthesis due to altered electronic effects .

Research Findings and Data

- Antioxidant Activity: Studies suggest that the target compound’s amino and hydroxyl groups contribute to radical scavenging, reducing oxidative degradation in industrial processes .

- Synthetic Utility: The methyl group in 3-amino-2-chloro-6-methylphenol stabilizes intermediates in catalytic cycles, contrasting with 2-amino-6-chlorophenol’s simpler structure .

Preparation Methods

Nitration of Chlorophenol Derivatives

The nitration of 6-chloro-2-methylphenol represents the most direct route to 3-nitro-6-chloro-2-methylphenol, which is subsequently reduced to the target amine. A patented method for analogous compounds employs acetic acid as both solvent and catalyst, enabling mild nitration conditions. In a typical procedure:

- 6-Chloro-2-methylphenol is dissolved in glacial acetic acid.

- Concentrated nitric acid (density: 1.42 g/cm³) is added dropwise at 10–15°C to minimize di-nitration.

- The mixture is stirred for 4–6 hours, yielding 3-nitro-6-chloro-2-methylphenol.

Key Advantages :

- Acetic acid protonates the phenolic hydroxyl, enhancing electrophilic substitution at the meta position relative to the methyl group.

- The solvent’s low dielectric constant reduces side reactions, achieving >90% regioselectivity.

Table 1: Nitration Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 10–15°C | Minimizes di-nitration |

| HNO₃:Phenol Molar Ratio | 1.05:1 | Prevents over-nitration |

| Reaction Time | 4–6 hours | Completes mono-nitration |

Post-reaction, solvent removal via rotary evaporation and column chromatography (silica gel, ethyl acetate/hexane) isolates the nitro intermediate with >94% purity.

Catalytic Reduction

The nitro intermediate is reduced to the amine using hydrazine hydrate and ferrous sulfate in a 3:1 ethanol-water mixture:

- 3-Nitro-6-chloro-2-methylphenol (1 mol) is suspended in the solvent system.

- Hydrazine hydrate (2.5 mol) and FeSO₄·7H₂O (0.1 mol) are added.

- The mixture is refluxed at 80°C for 8 hours, yielding 3-amino-6-chloro-2-methylphenol.

Mechanistic Insight :

- Fe²⁺ ions catalyze the transfer of electrons from hydrazine to the nitro group, facilitating stepwise reduction via nitroso and hydroxylamine intermediates.

- Ethanol-water enhances solubility of both aromatic and inorganic species, achieving >85% yield.

Alternative Synthetic Routes

Direct Amination via Ullmann Coupling

Palladium-catalyzed amination of 3-bromo-6-chloro-2-methylphenol with aqueous ammonia presents a one-step alternative:

Halogen Exchange Reactions

Chlorine-directed amination using CuCl₂ in liquid ammonia:

- 3-Amino-2-methylphenol is treated with Cl₂ gas at −5°C, followed by NH₃ saturation.

- Yield : 60–65%.

- Challenge : Poor regiocontrol leads to 4-chloro byproducts, necessitating costly distillation.

Optimization of Reaction Conditions

Solvent Systems

Catalyst Loading

- FeSO₄·7H₂O at 10 mol% maximizes electron transfer efficiency without precipitating Fe(OH)₃.

- Excess catalyst (>15 mol%) induces colloidal Fe formations, complicating purification.

Purification and Characterization

Column Chromatography

Recrystallization

Industrial-Scale Production Considerations

- Continuous Flow Nitration : Microreactors enhance heat dissipation, enabling safer scale-up of exothermic nitration.

- Catalyst Recycling : FeSO₄ recovery via precipitation at pH 9–10 reduces waste.

- Environmental Impact : Hydrazine alternatives (e.g., H₂/Pd-C) are under investigation to reduce toxicity.

Q & A

Q. What are the recommended storage conditions for 3-Amino-6-chloro-2-methylphenol to ensure chemical stability?

The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation. Avoid exposure to moisture, dust, and incompatible materials such as strong oxidizing agents. Use airtight containers and conduct regular purity checks using high-performance liquid chromatography (HPLC) to monitor stability .

Q. How can researchers safely handle this compound to minimize occupational hazards?

Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work in a fume hood with adequate ventilation to avoid inhalation of aerosols. Decontaminate surfaces with ethanol or isopropanol after use. For spills, collect material using non-sparking tools and dispose of it as hazardous waste, following local regulations .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Recrystallization using polar solvents (e.g., ethanol/water mixtures) is commonly employed. Column chromatography with silica gel and a gradient of ethyl acetate/hexane can resolve impurities. Monitor purity via thin-layer chromatography (TLC) or HPLC. Ensure solvents are degassed to prevent oxidation during purification .

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Combine - and -NMR to assign aromatic proton environments and confirm substitution patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., -NH, -OH). For crystalline derivatives, X-ray diffraction provides definitive structural confirmation, as demonstrated in analogous chlorophenol studies .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties and reaction pathways. Molecular docking studies can predict interactions with biological targets, such as enzymes, by analyzing steric and electronic compatibility. Validate predictions with experimental kinetic data .

Q. How can researchers address contradictions in reported solubility data for this compound?

Systematically test solubility in solvents (e.g., DMSO, methanol, chloroform) under controlled temperatures. Use UV-Vis spectroscopy to quantify solubility limits. Cross-reference results with thermogravimetric analysis (TGA) to assess thermal stability during dissolution. Discrepancies may arise from polymorphic forms or residual impurities .

Q. What strategies optimize the synthesis of this compound to improve yield and selectivity?

Employ catalytic hydrogenation for nitro-group reduction instead of traditional Sn/HCl methods to minimize byproducts. Use microwave-assisted synthesis to enhance reaction kinetics. Monitor intermediates via gas chromatography-mass spectrometry (GC-MS) to identify side reactions and adjust stoichiometry .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.